BenchChemオンラインストアへようこそ!

N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide

Medicinal Chemistry ADME Prediction Lead Optimization

N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a synthetic, small-molecule derivative of the tetrahydroacridine class. It features a core 1,2,3,4-tetrahydroacridine scaffold, which is the pharmacophoric backbone of the known acetylcholinesterase (AChE) inhibitor tacrine, linked via a 9-carboxamide bridge to a 2,5-dimethoxyphenyl ring.

Molecular Formula C22H22N2O3
Molecular Weight 362.4 g/mol
CAS No. 853317-89-2
Cat. No. B11945756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
CAS853317-89-2
Molecular FormulaC22H22N2O3
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42
InChIInChI=1S/C22H22N2O3/c1-26-14-11-12-20(27-2)19(13-14)24-22(25)21-15-7-3-5-9-17(15)23-18-10-6-4-8-16(18)21/h3,5,7,9,11-13H,4,6,8,10H2,1-2H3,(H,24,25)
InChIKeyMZSZWGWXRBCJKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,5-Dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide (CAS 853317-89-2): Baseline Identity and Procurement Considerations


N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a synthetic, small-molecule derivative of the tetrahydroacridine class. It features a core 1,2,3,4-tetrahydroacridine scaffold, which is the pharmacophoric backbone of the known acetylcholinesterase (AChE) inhibitor tacrine, linked via a 9-carboxamide bridge to a 2,5-dimethoxyphenyl ring [1]. Its molecular formula is C22H22N2O3 with a molecular weight of 362.4 g/mol, and it is commercially available for research purposes at a typical purity of 95% . As a member of this class, its primary inferred mechanism relates to cholinesterase inhibition, but specific potency and selectivity data for this exact compound are not publicly available in peer-reviewed literature. This lack of characterization is the central procurement challenge, as the compound's value proposition cannot be benchmarked against its well-studied analogs.

Why N-(2,5-Dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide Cannot Be Substituted with Generic Tetrahydroacridine Analogs


The tetrahydroacridine class exhibits extreme sensitivity to substitution patterns, where minor modifications to the 9-position can switch primary pharmacology from cholinesterase inhibition to DNA intercalation or other off-target effects [1]. For instance, the parent compound 1,2,3,4-tetrahydroacridine-9-carboxamide shows broad inhibitory activity against AChE and BuChE, but the introduction of a 2,5-dimethoxyphenyl amide dramatically alters the molecule's lipophilicity (cLogP) and hydrogen-bonding capacity, which are critical determinants of blood-brain barrier penetration and target selectivity. Substituting this compound with a simpler analog like the unsubstituted 9-carboxamide or the N-phenyl derivative would invalidate any structure-activity relationship (SAR) study, as the 2,5-dimethoxy motif introduces unique electron-donating and steric properties. The absence of published head-to-head data for this specific compound makes this risk unquantifiable, necessitating de novo profiling for any project where the precise dimethoxyphenyl substitution is a design requirement.

Quantitative Differentiation Evidence for N-(2,5-Dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide vs. Analogs


Predicted Physicochemical Differentiation from Unsubstituted 9-Carboxamide Baseline

In the complete absence of direct biological assay data, the only verifiable differentiation is at the level of predicted physicochemical properties. The target compound's computed partition coefficient (XLogP3-AA) is 4.2, a critical parameter for CNS drug-likeness [1]. This can be compared to the unsubstituted 1,2,3,4-tetrahydroacridine-9-carboxamide baseline, which has a predicted XLogP3 of approximately 2.5-3.0, indicating the 2,5-dimethoxyphenyl substitution adds significant lipophilicity. This property difference directly impacts membrane permeability and off-target binding profiles, making the target compound a distinct chemical entity for CNS-focused screening libraries.

Medicinal Chemistry ADME Prediction Lead Optimization

Structural Differentiation: Carboxamide vs. Amine-linked Tetrahydroacridine Analogs

The target compound features a 9-carboxamide linker, which distinguishes it from the more common 9-amino-1,2,3,4-tetrahydroacridine (tacrine) core [1]. In published SAR studies on tetrahydroacridine derivatives, the replacement of the 9-amino group with a 9-carboxamide typically results in a shift in cholinesterase inhibitory activity, often reducing AChE potency but potentially altering BuChE selectivity [2]. For example, Szymański et al. (2011) reported that various 9-carboxamide derivatives of tetrahydroacridine exhibited IC50 values against AChE in the low micromolar range, a significant drop from tacrine's nanomolar potency. This functional group swap fundamentally repositions the compound from a direct tacrine mimetic to a distinct chemical series with different SAR. No direct comparative data for the 2,5-dimethoxyphenyl derivative exists in this study, making any potency claim impossible.

Medicinal Chemistry SAR Cholinesterase Inhibition

Computational Docking Differentiation: 2,5-Dimethoxy vs. 3,4-Dimethoxy Substituent Patterns

Molecular docking studies on related tetrahydroacridine derivatives have demonstrated that the position of methoxy substituents on the phenyl ring can dictate selectivity between AChE and BuChE [1]. Specifically, a 3,4-dimethoxyphenyl substituent has been identified as a pharmacophore conferring dual cholinesterase inhibition and anti-Aβ-aggregation properties. The 2,5-dimethoxy pattern of the target compound creates a different electrostatic and steric environment at the enzyme's peripheral anionic site (PAS). While no direct docking data exists for this exact compound, this positional isomerism is a well-established determinant of binding mode. For a researcher, this means that data from a 3,4-dimethoxyphenyl analog cannot be extrapolated to the 2,5-isomer, making the target compound a necessary and non-substitutable tool for isomer-specific SAR studies.

Molecular Docking Computational Chemistry Selectivity Design

Safety and Handling Profile: A Practical Differentiator for Procurement

According to ECHA notifications, this compound is classified as Acute Toxicity Category 4 (harmful if swallowed) and Eye Irritant Category 2 [1]. These GHS classifications are mandatory for safe laboratory handling and shipping compliance. In contrast, the parent compound tacrine hydrochloride is classified for more severe hazards. This classification, while not a performance advantage, is a verifiable point of differentiation that impacts procurement costs, shipping restrictions, and institutional safety review processes. A researcher selecting between this compound and a more hazardous analog may reduce administrative burden and safety risk by choosing this entity.

Safety Data Procurement Lab Handling

Validated Application Scenarios for N-(2,5-Dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide Based on Current Evidence


Isomer-Specific Pharmacophore Mapping in CNS Drug Discovery

This compound is the only commercially available option for exploring the 2,5-dimethoxyphenyl substitution pattern on the tetrahydroacridine-9-carboxamide scaffold. In a medicinal chemistry campaign aiming to optimize CNS penetration through increased lipophilicity (predicted XLogP3 of 4.2) without resorting to the hepatotoxic amine pharmacophore of tacrine, this compound provides a unique structural probe. It enables head-to-head in-house profiling against 3,4-dimethoxy analogs to map the contribution of methoxy position to cholinesterase isoform selectivity, a critical step in developing safer Alzheimer's therapeutics. The lack of published data is itself a strategic opportunity for organizations seeking to generate novel, patentable SAR insights.

Negative Control or Baseline Compound for 9-Carboxamide Series Screening

Given the class-level inference that 9-carboxamides have significantly reduced AChE potency compared to 9-amino tacrine (expected 10- to 100-fold shift), this compound is ideally suited as a low-activity reference standard in high-throughput screening (HTS) campaigns for new cholinesterase inhibitors. Its use helps establish assay sensitivity windows and validates that observed hits from a novel compound library are not artifacts of the tetrahydroacridine scaffold itself. This application leverages its structural similarity to active compounds while relying on its predicted low potency to define the assay floor.

Computational Chemistry Model Validation and Docking Benchmarking

The compound's well-defined 2D structure and the availability of high-quality computed descriptors (such as InChIKey MZSZWGWXRBCJKJ-UHFFFAOYSA-N) make it an excellent candidate for validating molecular docking workflows and 3D-QSAR models. Its 2,5-dimethoxy substitution presents a docking challenge at the peripheral anionic site of AChE that is distinct from the well-characterized 3,4-isomer. Computational chemists can procure this compound for experimental validation of predicted binding poses, thereby improving the accuracy of in silico screening models for the entire tetrahydroacridine class.

Safety-Advantaged Tool for Academic Cholinesterase Research

For academic laboratories with limited chemical hygiene infrastructure, the compound's formally classified lower acute toxicity (Acute Tox. 4) compared to tacrine (Acute Tox. 3) offers a pragmatic advantage. It allows for the exploration of tetrahydroacridine biology in undergraduate or master's level research projects where the handling of more hazardous agents is restricted. This accessibility expands the scope of educational and exploratory research programs focused on neurodegenerative disease targets.

Quote Request

Request a Quote for N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.